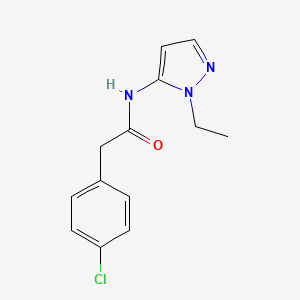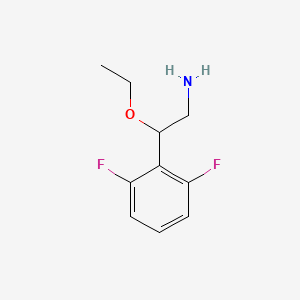
N-Methyl-4-(thiophen-2-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(thiophen-2-yl)butan-2-amine is an organic compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is structurally related to methamphetamine, with a thiophene ring replacing the benzene ring found in methamphetamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(thiophen-2-yl)butan-2-amine typically involves a multi-step process:
Formation of the Grignard Reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form thiophen-2-ylmagnesium bromide.
Reaction with Propylene Oxide: The Grignard reagent is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Bromination: The hydroxy compound is treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Amination: Finally, the bromopropane is reacted with methylamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(thiophen-2-yl)butan-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiophene-2-ylbutan-2-amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-ylbutan-2-amine.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-Methyl-4-(thiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-Methyl-4-(thiophen-2-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: Structurally similar, with a thiophene ring and an alkyl amine substituent.
Methamphetamine: Contains a benzene ring instead of a thiophene ring.
Thiophene-2-ethylamine: Another thiophene derivative with different alkyl chain length.
Uniqueness
N-Methyl-4-(thiophen-2-yl)butan-2-amine is unique due to its specific substitution pattern on the thiophene ring and its distinct pharmacological profile. Its ability to selectively inhibit norepinephrine and dopamine reuptake sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H15NS |
|---|---|
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
N-methyl-4-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H15NS/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Clé InChI |
AYTMHPNETXRMKE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CS1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
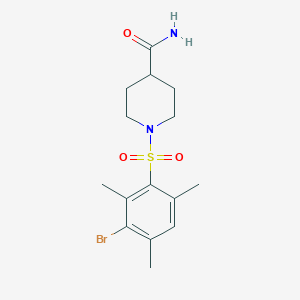
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
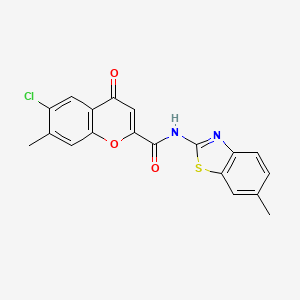
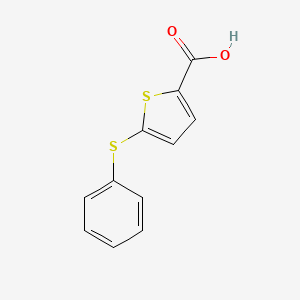
![4-[(Naphthalen-2-yl)carbamoyl]butanoic acid](/img/structure/B15096488.png)
![7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
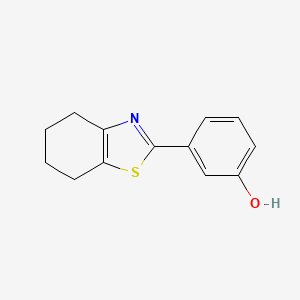
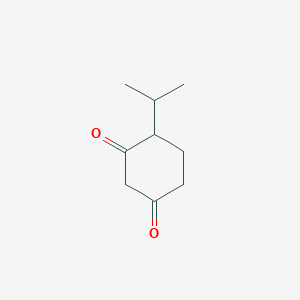
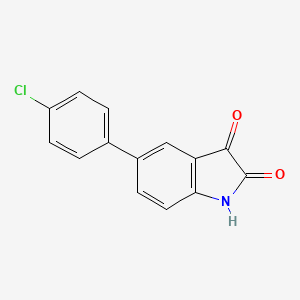
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
